
2-(3-Methyl-1H-pyrazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this compound a compound worth studying.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes:
Starting Materials: 3-methyl-1H-pyrazole and piperidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 3-methyl-1H-pyrazole is added to a solution of piperidine and the base in the solvent. The mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: Halogenated derivatives with chlorine, bromine, or iodine atoms.
Scientific Research Applications
2-(3-Methyl-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)piperidine: Lacks the methyl group on the pyrazole ring.
3-(1H-Pyrazol-1-yl)piperidine: Different substitution pattern on the pyrazole ring.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine: Additional methyl group on the pyrazole ring.
Uniqueness
2-(3-Methyl-1H-pyrazol-1-yl)piperidine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(3-methylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h5,7,9-10H,2-4,6H2,1H3 |
InChI Key |
JUOANMIOWVXMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13213251.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13213253.png)
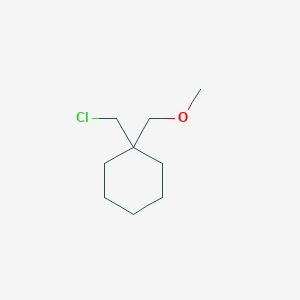

![2-[(Ethylamino)methyl]-6-methoxyphenol](/img/structure/B13213272.png)
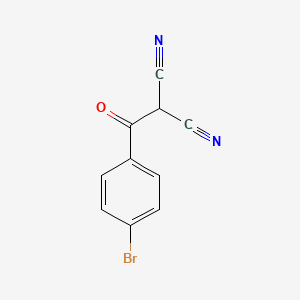
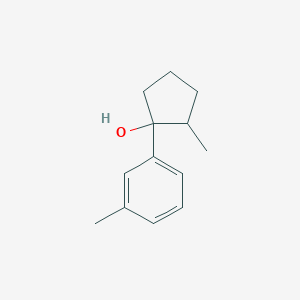
![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13213297.png)
![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide](/img/structure/B13213300.png)
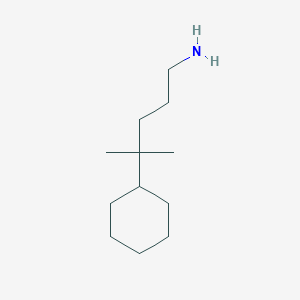

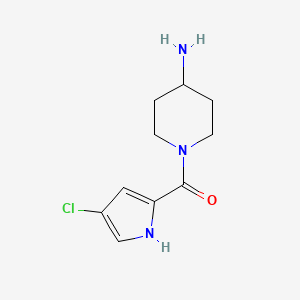
![Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13213317.png)
![Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13213319.png)
